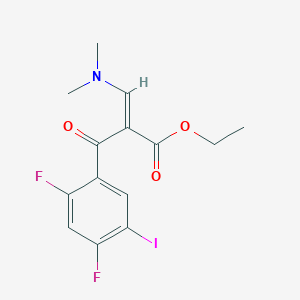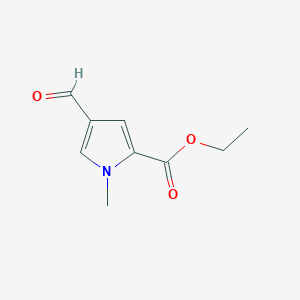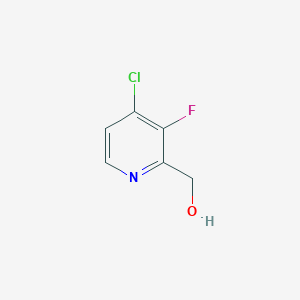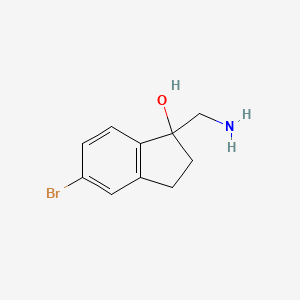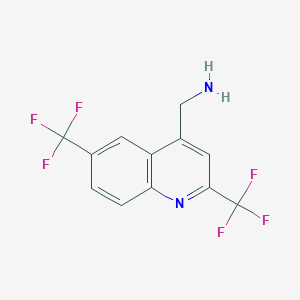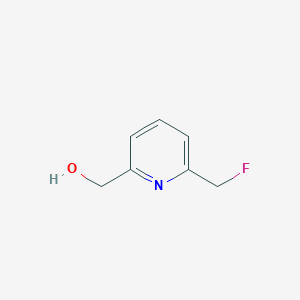
(6-(Fluoromethyl)pyridin-2-yl)methanol
Übersicht
Beschreibung
(6-(Fluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol . It is primarily used for research and development purposes . The compound features a pyridine ring substituted with a fluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position.
Wirkmechanismus
Target of Action
The primary target of (6-(Fluoromethyl)pyridin-2-yl)methanol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.
Mode of Action
This compound interacts with collagen prolyl-4-hydroxylase, inhibiting its activity . This interaction alters the enzyme’s ability to catalyze the formation of 4-hydroxyproline, a key component in the structure of collagen.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the formation of stable collagen, which could have downstream effects on tissue structure and function.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound results in a decrease in the production of collagen . This could potentially affect various biological processes that rely on collagen, such as wound healing, tissue repair, and skin aging.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase. Proper storage and handling conditions are necessary to maintain the compound’s efficacy .
Vorbereitungsmethoden
The synthesis of (6-(Fluoromethyl)pyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Fluoromethylation: Introduction of the fluoromethyl group at the 6-position of the pyridine ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the pyridine ring.
The specific reaction conditions and reagents used for these steps can vary, but common methods include the use of fluorinating agents and hydroxymethylating agents under controlled conditions .
Analyse Chemischer Reaktionen
(6-(Fluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(6-(Fluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
(6-(Fluoromethyl)pyridin-2-yl)methanol can be compared with other similar compounds, such as:
(6-Methylpyridin-2-yl)methanol: Lacks the fluorine atom, which can affect its reactivity and binding properties.
(6-(Chloromethyl)pyridin-2-yl)methanol: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.
(6-(Bromomethyl)pyridin-2-yl)methanol: Contains a bromine atom, which can alter its reactivity and interactions with molecular targets.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly impact the compound’s chemical and biological properties .
Eigenschaften
IUPAC Name |
[6-(fluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDKNCCZVUBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CF)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


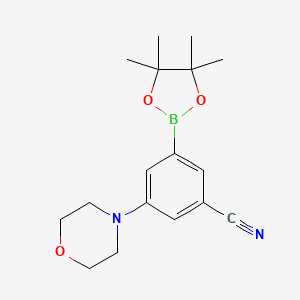
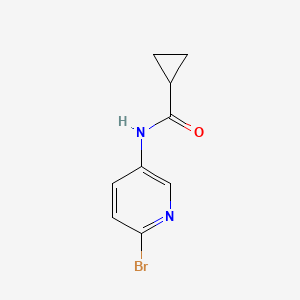
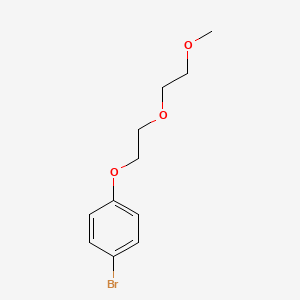
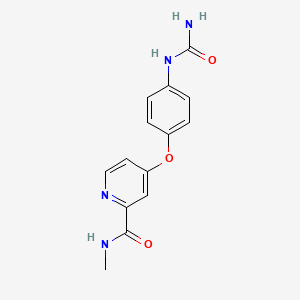
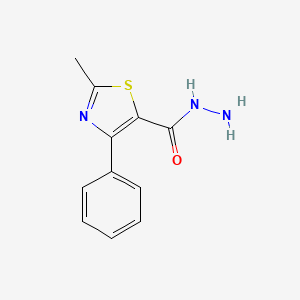
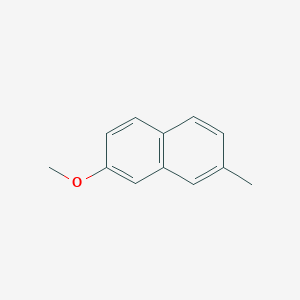
![4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3082611.png)
![3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one](/img/structure/B3082619.png)
![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)
